molecular formula C12H8N2 B1670421 Phenazine CAS No. 92-82-0

Phenazine

Cat. No.: B1670421
CAS No.: 92-82-0
M. Wt: 180.2 g/mol
InChI Key: PCNDJXKNXGMECE-UHFFFAOYSA-N
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Description

Phenazine is an organic compound with the molecular formula C₁₂H₈N₂. It is a nitrogen-containing heterocyclic compound, characterized by a fused ring structure consisting of two benzene rings joined by a pyrazine ring. This compound and its derivatives are known for their vibrant colors and have been extensively studied due to their wide range of biological activities and applications in various fields.

Synthetic Routes and Reaction Conditions:

    Wohl–Aue Reaction: This classical method involves the reaction of nitrobenzene with aniline in the presence of a base at elevated temperatures. The reaction typically occurs at around 140°C.

    Beirut Method: This method involves the condensation of 1,2-diaminobenzenes with two-carbon units.

    Reductive Cyclization: Diphenylamines undergo reductive cyclization to form this compound.

    Oxidative Cyclization: 1,2-diaminobenzene or diphenylamines are oxidized to form this compound.

    Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of suitable precursors.

    Multicomponent Approaches: These methods involve the use of multiple reactants in a single reaction vessel to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Wohl–Aue reaction due to its simplicity and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form this compound N-oxide.

    Reduction: Reduction of this compound can yield dihydrothis compound.

    Substitution: this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation.

Major Products:

    This compound N-oxide: Formed through oxidation.

    Dihydrothis compound: Formed through reduction.

    Nitrothis compound and Halothis compound: Formed through substitution reactions.

Mechanism of Action

Target of Action

Phenazine derivatives have been reported to possess antiproliferative activities against various cancer cell lines . They have also been developed as inhibitors of disease-related targets, showing activity of inhibition to multiple enzymes .

Mode of Action

Phenazines serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, and act as cell signals that regulate patterns of gene expression . They contribute to biofilm formation and architecture, and enhance bacterial survival .

Biochemical Pathways

The biosynthesis of phenazines involves several enzymes, including PhzE, PhzD, PhzF, PhzB, and PhzG . These enzymes convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to this compound-1,6-dicarboxylic acid (PDC) and this compound-1-carboxylic acid (PCA) .

Pharmacokinetics

It is known that this compound derivatives, such as phenelzine, are rapidly absorbed following oral administration . The time to peak plasma concentration is approximately 43 minutes, and the half-life is around 11.6 hours .

Result of Action

Phenazines can cause hyperpolarization of the mitochondrial membrane, leading to externalizing phosphatidylserine, chromatin condensation, and DNA fragmentation . This induces apoptosis and, ultimately, cell death . They can also inhibit carbohydrate metabolism and energy metabolism, interfere with redox processes, inhibit catalase (CAT) and superoxide dismutase (SOD) enzyme activities, and lead to increased reactive oxygen species (ROS) accumulation .

Action Environment

This compound producers are found throughout nature in association with plant and animal hosts and in terrestrial, freshwater, and marine habitats . They may reach sufficient numbers that the phenazines they produce can be extracted directly from environmental samples . The production of phenazines is metabolically costly, and the capacity to produce these metabolites is more likely to be maintained in environments where their benefits outweigh their costs .

Scientific Research Applications

Phenazine and its derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of dyes and pigments.

    Biology: Studied for their antimicrobial properties, particularly against Gram-negative bacteria.

    Medicine: Investigated for their anticancer, antimalarial, and neuroprotective activities.

    Industry: Used in the production of dyes, pigments, and as redox-active compounds in electrochemical applications.

Comparison with Similar Compounds

Phenazine is structurally related to other nitrogen-containing heterocycles such as pyrazine and quinoxaline. Compared to these compounds, this compound has a more extended conjugated system, which contributes to its unique redox properties and vibrant colors. Similar compounds include:

    Pyrazine: A simpler structure with only one nitrogen-containing ring.

    Quinoxaline: Contains a fused benzene and pyrazine ring but lacks the extended conjugation of this compound.

    Acridine: Another nitrogen-containing heterocycle with different biological activities.

This compound’s unique structure and redox properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

phenazine
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InChI

InChI=1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
Source PubChem
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InChI Key

PCNDJXKNXGMECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
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DSSTOX Substance ID

DTXSID2059069
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Molecular Weight

180.20 g/mol
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Physical Description

Colorless or light yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]
Record name Phenazine
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Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.0000326 [mmHg]
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CAS No.

92-82-0
Record name Phenazine
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Synthesis routes and methods I

Procedure details

Scheme 6 illustrates the synthesis of N-ethyl phenazine 1-hydroxybutyl methyl ether. The phenazine ether (21) is prepared by the alkylation of the 1-hydroxyphenazine (1) with 4-methoxybutylbromide (Aldrich Chemical Company, USA) to give phenazine derivative (21). N-ethyl phenazine (22) is prepared by reaction of compound (21) with diethyl sulfate in the presence of potassium carbonate.
[Compound]
Name
N-ethyl phenazine 1-hydroxybutyl methyl ether
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Synthesis routes and methods II

Procedure details

5,10-dihydrophenazine in an amount of 10 g is dissolved in 100 ml ethanol and added to 2.6 g NaOH dissolved in 2 ml of water. The mixture was heated to reflux and O2 bubbled through for 30 minutes. TLC shows that the 5,10-dihydrophenazine is converted completely to phenazine. The mixture was stripped to a volume of 45 ml and 25 ml water added. After cooling in a refrigerator, 8.0 grams of crude phenazine is collected by filtration. The crude phenazine is dissolved in 80 ml toluene, filtered hot, and stripped to 25 ml. When cooled, 5.86 of still somewhat brown phenazine is collected. After an additional recrystallization from toluene, a further toluene solution (50 ml) is treated with 1.0 g charcoal, reduced to 20 ml, cooled to room temperature and then under refrigeration, to yield 4.0 g (40%) of yellow phenazine.
Quantity
0 (± 1) mol
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100 mL
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2.6 g
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Quantity
2 mL
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solvent
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Yield
40%

Synthesis routes and methods III

Procedure details

86.24 gms of 25% aqueous TMA(OH) was added to 102.8 ml of deionized water. 107.8 gm of calcined and protonated ZSM-5 was added to form a slurry that was mixed vigorously at 40° C. for 3 hours and 15 minutes. The ion-exchanged material was filtered. The filtrate was kept aside for use in subsequent loadings. To make a 20% loading of TMA(OH) in the zeolite, 154.8 gms of 25% by weight of aqueous TMA(OH) was added to the cake. The resulting slurry was transferred to a rotary evaporator. The temperature of the heating medium was controlled at 40° C. and the rotary evaporator was equipped with a vacuum pump. The drying time was adjusted depending on the vacuum pressure at given temperature. It is preferred to run the drying temperature of not nore than 80° C. The most suitable temperature is 40° C. to reduce the level of TMA(OH) decomposition. For this example, the pressure was controlled at 13 mm Hg at 40° C. Drying was allowed to proceed for about an hour and 10 minutes. The resulting material produced a thick paste that was flowable. This material was transferred to a flat evaporating dish and allowed to further dry at about 35° C. for 15 hours in a vacuum desiccator. The dried solid was not hard and very easy to grind. The coupling reaction test, which consists of reacting aniline and nitrobenzene did not produce phenazine using the above prepared material.
[Compound]
Name
TMA(OH)
Quantity
86.24 g
Type
reactant
Reaction Step One
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Quantity
102.8 mL
Type
solvent
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Quantity
0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

This example is similar to TMA(OH) loading Example No. 7 except that the slurry contained 262.4 gms of calcined and protonated ZSM-5, 211.4 gms. Of 25% aqueous TMA(OH) and 262 ml of deionized water. The ion exchange was conducted at 40° C. for three hours. The filter cake after ion exchange was dried using a vacuum desiccator without a nitrogen purge overnight at room temperature. The drier cake was further dried in a vacuum desiccator at 35° C. for 2.5 hours using a nitrogen purge. For a 20% target loading of TMA(OH) onto the ZSM-5, 413.8 gms of 25% aqueous TMA(OH) was added into a vessel that was connected to an assembly that was similar to a rotary evaporator. The hot water bath was maintained at about 35° C. and the drying/evaporating process was conducted for about 2.5 hours at vacuum pressures between 8 and 38 mm Hg. The dried material was removed from the vessel and transferred to a flat dish for further drying in a vacuum desiccator. The drying in the vacuum desiccator was kept at 40° C. for about 3 hours. The resulting dried material was not hard, and easy to grind and consisted of what appears to be one phase when ground. A coupling reaction test based on reacting aniline and nitrobenzene failed to produce phenazine.
[Compound]
Name
TMA(OH)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TMA(OH)
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Name
Quantity
262 mL
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenazine
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Customer
Q & A

A: Phenazines are a class of nitrogen-containing heterocyclic compounds produced by bacteria and some eukaryotes. [, ] They exhibit a diverse range of biological activities, including antibacterial, antifungal, and antitumor properties, making them promising candidates for drug development and other applications. [, , ]

A: The structure of a phenazine significantly influences its biological activity. Modifications to the core this compound structure, such as the addition of functional groups like hydroxyl, carboxyl, or amino groups, can alter its redox potential, solubility, and interaction with biological targets. [, , ] For instance, the presence of a carboxyl group at the C-1 position in this compound-1-carboxylic acid contributes to its potent antifungal activity. []

A: Certainly! Pyocyanin (1-hydroxy-5-methylthis compound), a blue pigment, is a well-known this compound produced by Pseudomonas aeruginosa. [] Iodinin (this compound-1,6-diol 5,10-dioxide) is another example produced by Pseudomonas phenazinium. [] Streptomyces sp. CNQ-509, a marine bacterium, produces marinophenazines A and B, which possess unique O-prenylated modifications. []

A: Phenazines are redox-active molecules, meaning they can readily accept and donate electrons. [] This property allows them to participate in redox cycling within cells, generating reactive oxygen species (ROS) like superoxide and hydrogen peroxide. [] ROS can damage cellular components, leading to oxidative stress and ultimately cell death. [] Additionally, phenazines can directly interact with and inhibit specific enzymes or proteins crucial for cellular processes. []

A: Phenazines play various roles in bacterial physiology. They contribute to intracellular redox balancing, protecting bacteria from oxidative stress. [] In Pseudomonas aeruginosa, phenazines like pyocyanin are involved in iron acquisition and biofilm development, crucial for bacterial survival and virulence. [, ]

A: Phenazines can act as antibiotics, inhibiting the growth of competing microorganisms. [, ] For example, this compound-1-carboxylic acid produced by Pseudomonas species displays potent antifungal activity against a range of plant pathogens. [, ] This ability to suppress competitors contributes to the ecological success of this compound-producing bacteria in diverse environments.

A: Yes, bacteria can develop resistance to phenazines through various mechanisms. These include mutations in genes encoding targets of this compound action, efflux pumps that remove phenazines from the cell, and enzymatic detoxification of phenazines. [] For instance, Bacillus sp. G2112 detoxifies this compound-1-carboxylic acid by attaching a glucose molecule to its structure, rendering it inactive. []

A: this compound resistance in target pathogens can limit the efficacy of biocontrol strategies that rely on this compound-producing bacteria to suppress plant diseases. [] Therefore, understanding the mechanisms of this compound resistance is crucial for developing effective and sustainable biocontrol solutions.

A: Genetic tools have been instrumental in deciphering the intricate pathways involved in this compound biosynthesis. Researchers have identified gene clusters responsible for producing this compound-1-carboxylic acid in Pseudomonas and other bacteria. [, ] By creating gene knockouts and studying the resulting phenotypic changes, researchers can pinpoint the function of specific genes in this compound production. []

A: Transcriptomic analyses, which examine the entire set of RNA molecules in a cell, have revealed valuable information about the regulation of this compound biosynthesis. [, ] For instance, studies have shown that the expression of this compound biosynthesis genes is influenced by environmental factors like nutrient availability and the presence of other microorganisms. [, ]

A: Pseudomonas aeruginosa utilizes a sophisticated cell-to-cell communication system called quorum sensing to regulate this compound production. [] Quorum sensing allows bacteria to sense their population density and coordinate gene expression accordingly. [] In P. aeruginosa, the production of pyocyanin and other phenazines is tightly controlled by quorum sensing systems, ensuring that these metabolites are produced at optimal levels for bacterial fitness and virulence. []

A: Prenylation is the attachment of isoprenoid units, like dimethylallyl diphosphate (DMAPP), to a molecule. In some bacteria, like Streptomyces, specific prenyltransferases catalyze the addition of prenyl groups to phenazines. [, ] For instance, the prenyltransferase CnqPT1 from Streptomyces sp. CNQ-509 catalyzes the formation of a carbon-oxygen bond between DMAPP and 1,6-dihydroxythis compound, yielding O-prenylated marinophenazines. []

A: Computational methods are valuable tools in this compound research. Molecular modeling helps visualize the three-dimensional structure of phenazines and their interactions with biological targets. [] Researchers can use computational techniques to predict the properties of novel this compound derivatives, guiding the design of new compounds with enhanced biological activities. []

A: The redox properties of phenazines make them attractive candidates for mediating electron transfer in BES. [] For example, Pseudomonas aeruginosa produces pyocyanin, which can shuttle electrons between bacteria and the anode in a microbial fuel cell. [] Researchers are exploring the use of phenazines and their derivatives to enhance the performance and efficiency of BES for various biotechnological applications.

A: While promising, the application of phenazines in BES faces challenges. One major hurdle is the low efficiency of electron recovery from microbial substrate conversion using this compound mediators. [] Additionally, the stability and longevity of phenazines under operational conditions in BES require further investigation and optimization. []

A: The long-term ecological effects of this compound release into the environment are not fully understood. [] While some phenazines might degrade naturally, others could persist and potentially accumulate in certain environments. [] More research is needed to assess the potential risks associated with the widespread use of this compound-producing bacteria for biocontrol or other applications.

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